(5-Nitrothiophen-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of “(5-Nitrothiophen-2-yl)methanol” involves a reaction with 5-nitrothiophene-2-carbaldehyde in methanol at 0°C, followed by the addition of powdered sodium borohydride . The mixture is then stirred for 5 hours at 30°C .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV-Vis . The structure was confirmed by single-crystal X-ray determination .Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds, such as N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and 7-((5-nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one . These reactions involve the generation of reactive oxygen species (ROS) and apoptosis .Scientific Research Applications
Chromophore Development
(5-Nitrothiophen-2-yl)methanol plays a role in the synthesis of chromophores. Wu et al. (1999) demonstrated that nitrothiophene activates an adjacent alkyne for Michael addition with dialkylamines and methanol, resulting in push-pull type chromophores. These chromophores exhibit significant solvatochromism, indicating their potential applications in sensing and imaging technologies (Wu et al., 1999).
Nucleophilic Substitution Studies
Research on 5-nitrothiophenes, including this compound, often focuses on their behavior in nucleophilic substitution reactions. Harifi-Mood and Mousavi-Tekmedash (2013) investigated the substitution reaction of 2-bromo-5-nitrothiophene with morpholine, revealing insights into solvent effects on reaction rates (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Formation of Oximes
Rad et al. (2011) showed that reactions of 5-substituted 2-nitrothiophenes with arylacetonitriles in methanol lead to oximes, indicating the potential of this compound derivatives in synthesizing novel oxime compounds (Rad et al., 2011).
Ionic Liquid Studies
D’Anna et al. (2006) studied the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines in room-temperature ionic liquids. This research is relevant for understanding the behavior of this compound derivatives in alternative solvents, which is crucial for green chemistry applications (D’Anna et al., 2006).
Kinetic and Mechanistic Studies
Research also focuses on the kinetics and mechanisms of reactions involving nitrothiophenes. For instance, Novi et al. (1976) studied the cine-substitution in the thiophen series, providing insights into the reaction mechanisms of nitrothiophene derivatives (Novi et al., 1976).
Computational Chemistry Applications
Smaoui et al. (2019) performed theoretical calculations on the nucleophilic aromatic substitution of 2-methoxy-5-nitrothiophenes, including derivatives similar to this compound. This study contributes to understanding the reaction mechanisms at a molecular level, useful for computational chemistry and molecular design (Smaoui et al., 2019).
Catalysis Studies
Consiglio et al. (1981) explored catalysis in aromatic nucleophilic substitution reactions involving nitrothiophenes. Their work on reactions with piperidine and methoxide ion concentrations sheds light on catalytic processes involving this compound and similar compounds (Consiglio et al., 1981).
Reactivity Studies
Guanti et al. (1975) investigated the reactivity of 2-fluoro-5-nitrothiophene with sodium thiophenoxide and piperidine. Their findings contribute to the understanding of how substituents on nitrothiophenes, like this compound, affect their chemical reactivity (Guanti et al., 1975).
Structure-Reactivity Correlations
Echaieb et al. (2014) conducted a kinetic study on the reactions of 2-methoxy-3-X-5-nitrothiophenes with piperidine. This research provides valuable structure-reactivity correlations that can be applicable to this compound derivatives (Echaieb et al., 2014).
Adduct Formation Studies
Consiglio et al. (1988) measured the rate and equilibrium constants for the formation of Meisenheimer-type adducts from thiophene derivatives. This research is relevant for understanding how this compound might form similar adducts (Consiglio et al., 1988).
Primary Steric Effects
Spinelli et al. (1975) studied primary steric effects in nucleophilic substitutions of thiophene derivatives, which is essential for understanding how steric factors influence the reactivity of this compound (Spinelli et al., 1975).
Mechanism of Action
Target of Action
The primary target of (5-Nitrothiophen-2-yl)methanol is the nitroreductase enzyme . This enzyme is produced by various organisms, including Escherichia coli . The compound has also been identified as a prospective inhibitor scaffold of mycobacterial arylamine N-acetyltransferase enzyme , which plays a key role in metabolizing isoniazid, a first-line antituberculosis drug .
Mode of Action
It’s suggested that the compound may undergo anitro reduction process . This process could be facilitated by the nitroreductase enzyme, leading to changes in the compound’s structure and function .
Biochemical Pathways
Given its interaction with nitroreductase and mycobacterial arylamine n-acetyltransferase enzymes, it’s likely that the compound affects pathways related tonitro reduction and the metabolism of antituberculosis drugs .
Result of Action
It’s suggested that the compound may haveantimicrobial properties , particularly against slow-growing mycobacteria and Gram-positive bacteria . It’s also suggested that the compound may have potential as an antituberculosis agent .
Action Environment
Factors such as ph and temperature could potentially affect the compound’s interaction with its targets and its overall effectiveness .
Properties
IUPAC Name |
(5-nitrothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNOWSBTIMNUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318409 | |
Record name | (5-nitrothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20898-85-5 | |
Record name | 20898-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-nitrothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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